An In-depth Technical Guide to p-Methoxycinnamaldehyde: Chemical Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to p-Methoxycinnamaldehyde: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxycinnamaldehyde, also known as (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and materials science.[1] Structurally, it is a derivative of cinnamaldehyde with a methoxy group at the para position of the phenyl ring.[1] This substitution influences its electronic properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and spectroscopic characterization of p-Methoxycinnamaldehyde. Furthermore, it delves into its known biological activities, with a focus on its modulatory effects on key signaling pathways relevant to drug discovery.
Chemical Structure and Formula
The chemical structure of p-Methoxycinnamaldehyde is characterized by a benzene ring substituted with a methoxy group and a propenal group. The double bond in the propenal side chain is typically in the trans (E) configuration, which is the more stable isomer.
Chemical Identifiers:
-
IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-enal[1]
-
Synonyms: 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde[1]
-
CAS Number: 1963-36-6, 24680-50-0 (for the trans-isomer)[1]
-
Molecular Formula: C₁₀H₁₀O₂
-
Molecular Weight: 162.19 g/mol
-
SMILES: COC1=CC=C(C=C1)/C=C/C=O
-
InChI: InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
Physicochemical Properties
The physicochemical properties of p-Methoxycinnamaldehyde are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Appearance | White to yellowish crystalline solid | |
| Odor | Spicy, floral | |
| Melting Point | 55-60 °C | |
| Boiling Point | 160 °C @ 3.00 mmHg, 145 °C @ 7 mmHg | |
| Solubility | Insoluble in water; soluble in ethanol, chloroform, and fats. | |
| Flash Point | 110 °C (230 °F) |
Synthesis and Purification
p-Methoxycinnamaldehyde is commonly synthesized via a Claisen-Schmidt condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetaldehyde in the presence of a base catalyst, such as sodium hydroxide.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a representative procedure for the synthesis of p-Methoxycinnamaldehyde.
Materials:
-
p-Anisaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1 equivalent) in ethanol. Cool the flask in an ice bath.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 10% aqueous solution). Slowly add the NaOH solution dropwise to the stirred ethanolic solution of p-anisaldehyde, maintaining the temperature below 10 °C.
-
Acetaldehyde Addition: To the reaction mixture, add acetaldehyde (1.1 equivalents) dropwise, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for a specified time (typically several hours) and then let it slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture with dilute hydrochloric acid to a neutral or slightly acidic pH. A precipitate of the crude product should form.
-
Isolation: Collect the crude p-Methoxycinnamaldehyde by vacuum filtration and wash the solid with cold water.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
Spectroscopic Characterization
The structure of p-Methoxycinnamaldehyde is confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 9.65 | d | 1H | Aldehydic proton (-CHO) | |
| 7.52 | d | 2H | Aromatic protons (ortho to -CH=CHCHO) | |
| 7.42 | d | 1H | Vinylic proton (-CH=CH-CHO) | |
| 6.95 | d | 2H | Aromatic protons (ortho to -OCH₃) | |
| 6.61 | dd | 1H | Vinylic proton (Ar-CH=CH-) | |
| 3.86 | s | 3H | Methoxy protons (-OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 193.7 | C=O (aldehyde) |
| 162.3 | C-OCH₃ (aromatic) |
| 152.5 | =CH- (vinylic) |
| 131.2 | CH (aromatic) |
| 127.2 | C-CH= (aromatic) |
| 126.8 | =CH- (vinylic) |
| 114.6 | CH (aromatic) |
| 55.6 | -OCH₃ |
Note: The assignments are based on typical chemical shift values and may require further 2D NMR experiments for unambiguous confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum shows the characteristic vibrational frequencies of the functional groups present in p-Methoxycinnamaldehyde.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3000-2900 | Medium | C-H stretch (methoxy) | |
| ~2800, ~2700 | Weak | C-H stretch (aldehyde) | |
| ~1700 | Strong | C=O stretch (conjugated aldehyde) | |
| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) | |
| ~1250, ~1030 | Strong | C-O-C stretch (ether) | |
| ~970 | Strong | C-H bend (trans-vinylic) | |
| ~830 | Strong | C-H bend (para-disubstituted ring) |
Mass Spectrometry (MS)
The mass spectrum of p-Methoxycinnamaldehyde shows a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.
Biological Activity and Signaling Pathways
p-Methoxycinnamaldehyde and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory and antiviral properties. Its mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation and immunity. The aberrant activation of NF-κB is implicated in various inflammatory diseases and cancers. p-Methoxycinnamaldehyde has been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by p-Methoxycinnamaldehyde.
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Some studies on related methoxycinnamaldehyde derivatives suggest they can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Protocols for Biological Assays
To investigate the biological effects of p-Methoxycinnamaldehyde, various in vitro assays can be employed.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to treatment with p-Methoxycinnamaldehyde.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
p-Methoxycinnamaldehyde
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, treat the cells with varying concentrations of p-Methoxycinnamaldehyde for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Western Blot for Nrf2 Pathway Activation
This protocol is used to assess the effect of p-Methoxycinnamaldehyde on the protein levels of Nrf2 and its downstream targets.
Materials:
-
Cell line of interest (e.g., macrophages)
-
p-Methoxycinnamaldehyde
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with p-Methoxycinnamaldehyde at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4 °C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of p-Methoxycinnamaldehyde.
Caption: Experimental workflow for p-Methoxycinnamaldehyde.
Conclusion
p-Methoxycinnamaldehyde is a versatile molecule with well-defined chemical properties and accessible synthetic routes. Its biological activities, particularly its ability to modulate the NF-κB and potentially the Nrf2 signaling pathways, make it a compound of significant interest for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical nature and biological relevance, offering detailed protocols and data to aid researchers in their scientific endeavors.
